molecular formula C18H22O2 B12426302 (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B12426302
M. Wt: 274.4 g/mol
InChI Key: NLLMJANWPUQQTA-WNHJEKKBSA-N
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Description

(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic compound belonging to the class of cyclopenta[a]phenanthrenes. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated derivative. The compound’s structure includes multiple chiral centers, contributing to its stereochemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of deuterium atoms through specific deuteration reactions. These reactions often require the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The reaction conditions are optimized to achieve high yields and purity. The process may also include purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce fully saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms helps in simplifying the NMR spectra and provides valuable information about the compound’s structure and dynamics.

Biology

In biological research, this compound can be used as a tracer in metabolic studies. The deuterium atoms allow researchers to track the compound’s metabolic pathways and interactions within biological systems.

Medicine

In medicine, deuterated compounds are explored for their potential therapeutic benefits. The incorporation of deuterium can enhance the metabolic stability and efficacy of drugs, leading to improved pharmacokinetic properties.

Industry

In the industrial sector, deuterated compounds are used in the development of advanced materials and as intermediates in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and interaction with enzymes or receptors, leading to altered biological activity. The pathways involved may include metabolic enzymes and signaling cascades that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol lies in its deuterium content, which imparts distinct physicochemical properties. The presence of deuterium can enhance the compound’s stability and alter its interaction with biological targets, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C18H22O2

Molecular Weight

274.4 g/mol

IUPAC Name

(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i3D,7D2,10D

InChI Key

NLLMJANWPUQQTA-WNHJEKKBSA-N

Isomeric SMILES

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H]

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O

Origin of Product

United States

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